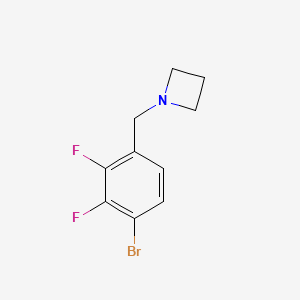
1-(4-Bromo-2,3-difluorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2,3-difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-bromo-2,3-difluorobenzyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,3-difluorobenzyl)azetidine typically involves the alkylation of azetidine with 4-bromo-2,3-difluorobenzyl halides. One common method is the reaction of azetidine with 4-bromo-2,3-difluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired quality of the final product.
化学反应分析
Types of Reactions
1-(4-Bromo-2,3-difluorobenzyl)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in medicinal chemistry.
Reduction: The compound can be reduced to remove the bromine atom, yielding difluorobenzylazetidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azide, thiol, or alkoxy derivatives.
Oxidation: Formation of azetidinones.
Reduction: Formation of difluorobenzylazetidine derivatives.
科学研究应用
1-(4-Bromo-2,3-difluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-Bromo-2,3-difluorobenzyl)azetidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the bromo and difluoro substituents can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced off-target effects.
相似化合物的比较
1-(4-Bromo-2,3-difluorobenzyl)azetidine can be compared with other azetidine derivatives, such as:
1-(4-Bromo-2,5-difluorobenzyl)azetidine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and biological activity.
1-(4-Chloro-2,3-difluorobenzyl)azetidine: Chlorine substitution instead of bromine, leading to different chemical and biological properties.
1-(4-Bromo-2,3-difluorobenzyl)aziridine: Aziridine ring instead of azetidine, resulting in different ring strain and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H10BrF2N |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
1-[(4-bromo-2,3-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-2-7(9(12)10(8)13)6-14-4-1-5-14/h2-3H,1,4-6H2 |
InChI 键 |
PNYRQCGBWXWMPL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C(=C(C=C2)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


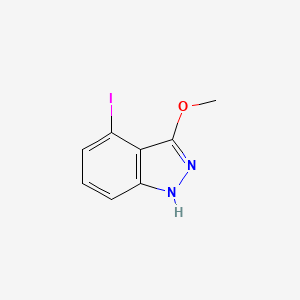
![1-[4-(Difluoromethoxy)benzyl]azetidine](/img/structure/B13676051.png)
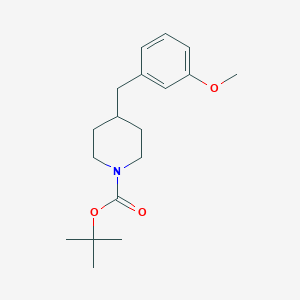

![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
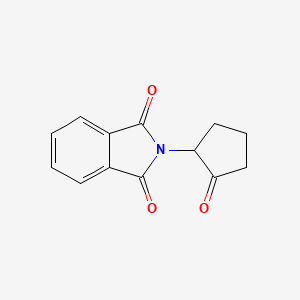
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
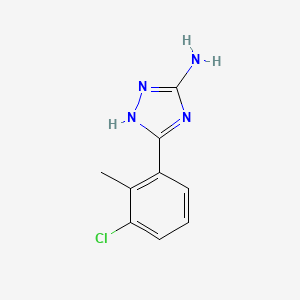
![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
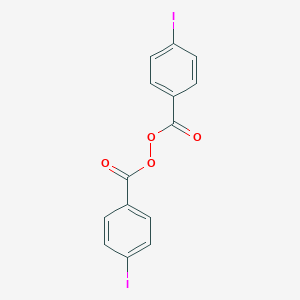
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
